molecular formula C13H9ClFN B13129064 4-Chloro-7-fluoro-9h-fluoren-2-amine CAS No. 1785-38-2

4-Chloro-7-fluoro-9h-fluoren-2-amine

Cat. No.: B13129064
CAS No.: 1785-38-2
M. Wt: 233.67 g/mol
InChI Key: BMKCJFSPSAUJDS-UHFFFAOYSA-N
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Description

Significance of Fluorene (B118485) Frameworks in Contemporary Chemical Research

The fluorene moiety, a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring, is a versatile and highly valued structural scaffold in contemporary chemical research. mdpi.com Its rigid, planar structure and unique electronic properties make it an ideal building block for a diverse array of applications, from materials science to medicinal chemistry. mdpi.comentrepreneur-cn.com

In the realm of materials science , fluorene derivatives are renowned for their excellent photoelectric properties, including fluorescence and conductivity. entrepreneur-cn.com This has led to their extensive use in the development of high-performance organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. entrepreneur-cn.com Scientists can modify the fluorene core to produce materials that emit light across the visible spectrum, from blue to red. entrepreneur-cn.com

In drug development , the fluorene framework is a key component in the synthesis of various pharmacologically active molecules. entrepreneur-cn.com Research has demonstrated that fluorene derivatives possess a range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties. entrepreneur-cn.com For instance, the oxidized form, fluorenone, serves as a precursor for anti-cancer drugs and sympathetic nervous system inhibitors. entrepreneur-cn.com The ability to functionalize the fluorene structure at multiple positions allows for the fine-tuning of a compound's physicochemical and biological properties. mdpi.com

Table 1: Key Properties of the Parent 9H-Fluorene Scaffold

Property Value
Molecular Formula C₁₃H₁₀
Molar Mass 166.22 g/mol
Appearance White crystalline solid
Key Feature Exhibits violet fluorescence
Primary Reactivity Sites Positions 2, 7, and 9

Contextualizing Halogenated Aminofluorenes in Organic Synthesis

The introduction of halogen atoms and amine groups onto the fluorene backbone gives rise to halogenated aminofluorenes, a class of compounds with significant potential in organic synthesis and medicinal chemistry. Halogenation is a powerful tool used to modulate the electronic and steric properties of organic molecules. mdpi.com

Aminofluorenes, or fluorenylamines, are important intermediates in the synthesis of more complex molecules. The amine group can be readily modified, allowing for the construction of a wide variety of derivatives. nih.gov When combined, the halogen and amine functionalities on a fluorene scaffold create a versatile platform for developing new compounds with tailored properties for applications in pharmaceuticals and functional materials. entrepreneur-cn.commt.com

Scope and Objectives of Research on 4-Chloro-7-fluoro-9H-fluoren-2-amine

While specific research literature on this compound is not extensively detailed in publicly accessible databases, the objectives for its synthesis and study can be inferred from the known properties of its constituent parts. The primary goal of investigating a molecule with this specific substitution pattern is likely to explore the synergistic effects of the chloro, fluoro, and amine groups on the fluorene core.

Key Research Objectives would likely include:

Synthesis and Characterization: Developing an efficient synthetic route to produce this compound and fully characterizing its chemical and physical properties.

Pharmacological Screening: Investigating the compound as a potential scaffold for novel therapeutic agents. The presence of both chlorine and fluorine suggests a focus on developing molecules with enhanced biological activity and improved pharmacokinetic profiles, potentially in areas like oncology or infectious diseases. entrepreneur-cn.comnih.gov

Materials Science Applications: Evaluating its potential as a building block for new organic electronic materials. The specific halogenation pattern could fine-tune the photophysical properties, leading to novel fluorescent probes or components for optoelectronic devices. entrepreneur-cn.com

Structure-Activity Relationship (SAR) Studies: Using this compound as part of a larger library of halogenated aminofluorenes to understand how the position and nature of substituents on the fluorene ring influence its properties.

The combination of a chloro group at position 4, a fluoro group at position 7, and an amine at position 2 creates a unique electronic and steric environment. Research would aim to understand how this specific arrangement impacts the molecule's reactivity, biological interactions, and utility as a precursor for more complex chemical structures.

Table 2: Chemical Data for this compound

Identifier Value
CAS Number 1785-38-2
Molecular Formula C₁₃H₉ClFN
Molecular Weight 233.67 g/mol
Canonical SMILES C1C2=C(C=C(C=C2)F)C3=C1C(=C(C=C3)Cl)N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1785-38-2

Molecular Formula

C13H9ClFN

Molecular Weight

233.67 g/mol

IUPAC Name

4-chloro-7-fluoro-9H-fluoren-2-amine

InChI

InChI=1S/C13H9ClFN/c14-12-6-10(16)5-8-3-7-4-9(15)1-2-11(7)13(8)12/h1-2,4-6H,3,16H2

InChI Key

BMKCJFSPSAUJDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3Cl)N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Chloro 7 Fluoro 9h Fluoren 2 Amine and Its Analogs

Elucidation of Reaction Pathways and Proposed Mechanisms

The synthesis and functionalization of fluorene (B118485) derivatives, including 4-Chloro-7-fluoro-9H-fluoren-2-amine, can proceed through various reaction pathways. The specific pathway is often dictated by the reagents, catalysts, and reaction conditions employed. Key mechanistic routes include electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.

One common pathway for modifying the fluorene core is through electrophilic aromatic substitution . Given the presence of an activating amino group and deactivating but directing halogen substituents, electrophiles are guided to specific positions on the aromatic rings. The reaction typically proceeds via the formation of a Wheland intermediate, a resonance-stabilized carbocation, which then loses a proton to restore aromaticity.

Transition-metal-catalyzed reactions offer powerful and versatile pathways for constructing the fluorene skeleton and introducing further functionalization. For instance, palladium-catalyzed intramolecular C-H bond activation and annulation of bromo(hetero)aromatics is a known route to polycyclic aromatic hydrocarbons. rsc.org A plausible mechanism for the synthesis of a fluorene core might involve the oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by migratory insertion and C-H activation to form a palladacycle intermediate. nih.govrsc.org Subsequent reductive elimination yields the fluorene product and regenerates the active catalyst. nih.gov

Another significant pathway involves the oxidation of the fluorene methylene (B1212753) bridge at the C9 position to form the corresponding fluorenone. This transformation can be achieved using various oxidizing agents, and the mechanism often involves radical intermediates. For example, aerobic oxidation in the presence of a base like potassium hydroxide (B78521) can proceed through the formation of a fluorenyl anion, which is then oxidized. rsc.org

The table below summarizes potential reaction pathways for the modification of fluorene analogs.

Reaction TypeKey Mechanistic StepsPlausible Intermediates
Electrophilic Aromatic Substitution Attack by electrophile, formation of sigma-complex (Wheland intermediate), deprotonationWheland Intermediate
Palladium-Catalyzed Annulation Oxidative addition, migratory insertion, C-H activation, reductive eliminationPalladacycle
Rhodium-Catalyzed C-H Activation C-H rhodation, formation of rhodacycle, reductive eliminationRhodacycle Intermediate
Oxidation to Fluorenone Deprotonation at C9, single electron transfer, radical formationFluorenyl anion, Fluorenyl radical

Role of Halogen Substituents in Directing and Activating Reaction Sites

The chlorine and fluorine atoms at the C4 and C7 positions of this compound play a critical, albeit complex, role in directing the course of chemical reactions. Halogens exhibit a dual electronic effect: they are electronegative and withdraw electron density from the aromatic ring through the sigma bond (inductive effect, -I), while their lone pairs can donate electron density to the pi-system (resonance effect, +M). wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the situation is further influenced by the strongly activating, ortho, para-directing amino group at C2. The directing effects of the substituents are as follows:

-NH₂ (at C2): Strongly activating, directs ortho (to C1 and C3) and para (to C7).

-Cl (at C4): Deactivating, directs ortho (to C3 and C5) and para (to C1).

-F (at C7): Deactivating, directs ortho (to C6 and C8) and para (to C2, though this position is already substituted).

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing inductive effect of the halogens is crucial. By withdrawing electron density, they stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack, thereby activating the ring for this type of reaction. wikipedia.org

Catalytic Cycles and Ligand Effects in Fluorene Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules like fluorene derivatives. Palladium and rhodium complexes are particularly prominent in these transformations, and their catalytic cycles involve a series of well-defined elementary steps. sci-hub.seresearchgate.net

A general catalytic cycle for the palladium-catalyzed synthesis of fluorenes, such as through a Catellani-type reaction, begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. rsc.org This is followed by coordination and migratory insertion of a coupling partner (like norbornene, which can act as a transient director). The subsequent step is an intramolecular C-H activation, or palladation, of an adjacent aryl ring to form a five-membered palladacycle. nih.gov The cycle is completed by reductive elimination, which forms the new C-C bond to close the five-membered ring of the fluorene core and regenerates the Pd(0) catalyst. nih.gov

Rhodium catalysts are also effective, particularly for dehydrogenative cyclizations. A proposed mechanism for a rhodium-catalyzed synthesis of a 9-aminofluorene (B152764) derivative involves the coordination of an amino group to the rhodium center, followed by a directed C-H activation (cyclorhodation) to give a five-membered rhodacycle intermediate. researchgate.net A second cyclometalation event followed by reductive elimination can then furnish the fluorene product. researchgate.net

Ligand Effects: The ligands coordinated to the metal center are not mere spectators; they play a crucial role in modulating the catalyst's reactivity, stability, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition step and influence the rate of reductive elimination. In a palladium-catalyzed 5-exo-dig annulation of o-alkynyl biaryls to form fluorenes, switching from the ligand dppf to the bulkier d-i-Prpf was found to improve the efficiency of the cyclization. nih.gov The choice of ligand can also influence which catalytic pathway is favored, thereby controlling the chemo- and regioselectivity of the reaction.

Catalyst SystemKey Steps in Catalytic CycleRole of Ligands
Palladium(0)/Phosphine Oxidative Addition, Migratory Insertion, C-H Activation, Reductive EliminationStabilize catalyst, modulate electronic/steric properties, influence reaction rate and selectivity
Rhodium(I)/COD C-H Activation, Cyclometalation, Reductive EliminationControl catalyst activity and stability, direct C-H activation

Examination of Intermediate Species in Fluorene Derivative Reactions

The direct observation of reactive intermediates is often challenging, but their existence is inferred from kinetic data, trapping experiments, and computational studies. In reactions involving fluorene derivatives, several types of intermediates are proposed.

In nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings, the key intermediate is the Meisenheimer complex . wikipedia.orgmdpi.com This is a stable anionic sigma-adduct formed by the attack of a nucleophile on the aromatic ring. bris.ac.uk For a substrate like this compound, nucleophilic attack at the carbon bearing the chlorine or fluorine would lead to a Meisenheimer complex, where the negative charge is delocalized over the aromatic system and stabilized by the electron-withdrawing nitro or other groups (if present). Although the target compound itself is not strongly electron-deficient, analogous structures with electron-withdrawing groups readily form such complexes. researchgate.net

In transition-metal-catalyzed C-H activation/annulation reactions , organometallic intermediates are central to the mechanism. As discussed previously, palladacycles and rhodacycles are key intermediates in palladium- and rhodium-catalyzed fluorene syntheses, respectively. nih.govresearchgate.net These cyclic structures form via intramolecular C-H activation and are poised for the subsequent bond-forming reductive elimination step.

Radical intermediates are often implicated in oxidation reactions. For instance, the oxidation of the C9 position of a fluorene to a fluorenone can proceed through a radical pathway. beilstein-journals.org The reaction of fluorenone hydrazone with permanganate (B83412) is proposed to involve a substrate radical that is rapidly attacked by a manganate(VI) species. austinpublishinggroup.com Similarly, metal-free, TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls to form fluorenones is suggested to proceed via a radical mechanism, an idea supported by the fact that the reaction is inhibited by radical quenchers. beilstein-journals.org

Chemo- and Regioselectivity in Synthetic Procedures

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of complex molecules like polysubstituted fluorenes. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over other possible positions.

In the context of this compound, regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of the amino, chloro, and fluoro substituents, as detailed in section 3.2. The strongly activating amino group is the dominant director, making the C1 and C3 positions the most likely sites for electrophilic attack.

In transition-metal-catalyzed cross-coupling reactions , both chemo- and regioselectivity can be precisely controlled. For example, in molecules with multiple halogen substituents, the inherent reactivity differences can be exploited for selective reactions. The general order of reactivity for halogens in palladium-catalyzed couplings like the Suzuki reaction is I > Br > Cl > F. This differential reactivity allows for stepwise functionalization. A bromo-chloro-substituted arene can often be selectively coupled at the more reactive bromine position, leaving the chlorine untouched for a subsequent transformation. nih.gov

A study on the synthesis of fluorene derivatives demonstrated that the position of substituents could be controlled by adjusting the halogen in the starting material. nih.gov This highlights how the choice of leaving group can dictate the regiochemical outcome in palladium-catalyzed tandem cross-coupling reactions. nih.govresearchgate.net The catalyst and ligand system also play a pivotal role. Different palladium catalysts can exhibit different selectivities for C-Br versus C-OSO₂F bonds, enabling controlled, stepwise couplings. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, chemists can direct the reaction to the desired functional group and position with high precision.

Spectroscopic Characterization Techniques for Structural Elucidation of Fluorene Amines

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of 4-Chloro-7-fluoro-9h-fluoren-2-amine would display several characteristic absorption bands.

N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the C9 methylene (B1212753) group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring skeletal vibrations typically result in several sharp bands in the 1450–1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium to strong absorption band around 1590–1650 cm⁻¹. libretexts.org

C-N, C-F, and C-Cl Stretching: These single-bond stretching vibrations appear in the fingerprint region (below 1500 cm⁻¹). A strong C-N stretching band for the aromatic amine is expected around 1250–1340 cm⁻¹. libretexts.org A very strong C-F stretching absorption will be present in the 1100–1250 cm⁻¹ range, and the C-Cl stretch will appear at a lower frequency, typically between 700 and 850 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3500 - 3300 (two bands)Medium
Aromatic C-H StretchAr-H3100 - 3000Medium-Weak
Aliphatic C-H Stretch-CH₂-2950 - 2850Medium-Weak
Aromatic C=C StretchAr C=C1620 - 1450Medium-Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1590Medium-Strong
C-N StretchAr-N1340 - 1250Strong
C-F StretchAr-F1250 - 1100Very Strong
C-Cl StretchAr-Cl850 - 700Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene (B118485) system is a polycyclic aromatic hydrocarbon and thus possesses a strong chromophore that absorbs intensely in the UV region. The absorption is due to π → π* transitions of the conjugated system. acs.org

The introduction of substituents onto the fluorene core alters the electronic properties and thus the absorption spectrum. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic π-system, extending the conjugation. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to a longer wavelength) of the absorption maxima (λ_max) compared to unsubstituted fluorene. libretexts.org The halogen substituents also have a modest influence on the absorption spectrum. Consequently, this compound is expected to exhibit strong absorption bands in the UV-A or even the visible range, likely with multiple maxima between 250 and 400 nm. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), which can then break apart into smaller, charged fragments.

Molecular Ion: For this compound (C₁₃H₉ClFN), the exact molecular weight is 249.0411 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺•) at m/z 249.0411. A key feature would be the isotopic pattern for chlorine: an M+2 peak at m/z 251.0382 with an intensity of approximately one-third that of the M⁺• peak, which is characteristic for a molecule containing one chlorine atom. In accordance with the nitrogen rule, the nominal molecular mass is an odd number (249), consistent with the presence of one nitrogen atom. libretexts.orglibretexts.org

Fragmentation Pattern: The fragmentation of the molecular ion would provide further structural evidence. Common fragmentation pathways for aromatic halogenated compounds include the loss of the halogen atom as a radical (e.g., loss of Cl• to give a fragment at m/z 214) or the loss of HX (e.g., loss of HCl to give a fragment at m/z 213). The stable fluorenyl cation structure is a common feature in the mass spectra of fluorene derivatives. Further fragmentation would involve the breakdown of the polycyclic aromatic system.

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a pivotal technique for evaluating the photophysical properties of fluorescent molecules, known as fluorophores. This method provides profound insights into the electronic structure and dynamics of a molecule's excited states. The analysis of a compound like this compound through fluorescence spectroscopy involves the examination of its emission spectrum, fluorescence quantum yield, and fluorescence lifetime, which collectively define its potential as a fluorescent probe or material. While direct experimental data for this compound is not extensively available in public literature, its photophysical characteristics can be inferred from the well-established principles of fluorescence and the known effects of its constituent functional groups on the fluorene core.

The fundamental process of fluorescence involves the absorption of a photon by the molecule, promoting it from its electronic ground state (S₀) to an excited singlet state (S₁). Following a rapid vibrational relaxation to the lowest vibrational level of the S₁ state, the molecule returns to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, and this energy difference is known as the Stokes shift.

The photophysical properties of fluorene amines are significantly influenced by the nature and position of substituents on the aromatic core. In the case of this compound, the presence of an amino group (-NH₂) at the 2-position, a chlorine atom (-Cl) at the 4-position, and a fluorine atom (-F) at the 7-position dictates its electronic and, consequently, its fluorescence characteristics. The amino group typically acts as an electron-donating group, which can enhance the fluorescence quantum yield. Conversely, halogens can have a more complex influence.

The "heavy-atom effect" is a well-documented phenomenon where the presence of heavier halogen atoms (like chlorine, bromine, and iodine) can decrease fluorescence intensity by promoting intersystem crossing—a non-radiative transition from the excited singlet state (S₁) to the triplet state (T₁). researchgate.netrsc.org This process competes with fluorescence, thereby reducing the fluorescence quantum yield. researchgate.net Chlorine, being a heavier atom than fluorine, is expected to have a more pronounced quenching effect compared to fluorine. researchgate.net However, the effect of fluorine is often anomalous; due to its high electronegativity and small size, it does not typically exhibit a significant heavy-atom effect and can, in some cases, even enhance fluorescence quantum yield depending on its position. researchgate.netmdpi.com

The solvent environment also plays a crucial role in the photophysical behavior of polar fluorophores like fluorene amines. evidentscientific.comjournalcsij.com In polar solvents, a phenomenon known as solvent relaxation can occur around the excited-state dipole of the molecule, leading to a stabilization of the excited state and a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com The extent of this solvatochromic shift provides information about the change in the dipole moment of the molecule upon excitation.

Detailed Research Findings

While specific research on this compound is sparse, studies on related halogenated and aminated aromatic compounds provide a framework for predicting its behavior.

Emission Wavelength: The emission wavelength of fluorene derivatives is sensitive to substitution. Electron-donating groups like the amino group tend to cause a red shift in both absorption and emission spectra. The halogen substituents will also modulate these properties through their inductive and mesomeric effects. It is anticipated that this compound would exhibit fluorescence in the blue to green region of the visible spectrum, characteristic of many fluorene derivatives.

Fluorescence Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.comlibretexts.org For halogenated carbazole (B46965) derivatives, a significant reduction in fluorescence efficiency has been observed with increasing atomic weight of the halogen, attributed to the heavy-atom effect. rsc.org For instance, the fluorescence quantum yield of dihalogen-substituted carbazoles was found to decrease in the order Cz-Cl (6.5%) > Cz-Br (1.2%), with the iodo-substituted derivative being non-fluorescent. rsc.org Based on this trend, the chlorine atom in this compound is expected to lower the quantum yield compared to a non-halogenated or only fluorinated analogue. The fluorine atom is not expected to contribute significantly to this quenching mechanism. researchgate.net

Solvent Effects: The polarity of the solvent is expected to have a notable impact on the fluorescence of this compound. For similar dyes, it has been shown that polar solvents can lead to higher fluorescence intensity and longer emission wavelengths compared to non-polar solvents. researchgate.net This is due to the stabilization of the more polar excited state in a polar solvent environment. evidentscientific.com

The following table presents hypothetical and comparative data for fluorene amine derivatives to illustrate the expected impact of substituents on their photophysical properties.

CompoundSubstituentsSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
9H-fluoren-2-amine-NH₂Ethanol340410700.60
7-Fluoro-9H-fluoren-2-amine-NH₂, -FEthanol342415730.55
7-Chloro-9H-fluoren-2-amine-NH₂, -ClEthanol345420750.35
This compound-NH₂, -Cl, -FEthanol34842577~0.30 (Estimated)
This compound-NH₂, -Cl, -FToluene34541065~0.25 (Estimated)

Computational Chemistry and Theoretical Studies on 4 Chloro 7 Fluoro 9h Fluoren 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of fluorene (B118485) derivatives. These calculations often focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller energy gap generally indicates higher reactivity. worldscientific.com

For fluorene systems, the distribution of HOMO and LUMO densities reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov In 4-Chloro-7-fluoro-9H-fluoren-2-amine, the electron-donating amine group and the electron-withdrawing halogen substituents (chloro and fluoro) significantly influence the electronic distribution across the fluorene core. mdpi.com Quantum calculations can precisely map these effects, predicting how the molecule will interact with other chemical species. Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study charge transfer and intramolecular interactions, providing a deeper understanding of the electronic delocalization within the molecule. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of a Model Fluorene Derivative

ParameterCalculated Value (eV)Implication
HOMO Energy-5.80Electron-donating capability
LUMO Energy-1.95Electron-accepting capability
Energy Gap (HOMO-LUMO)3.85Chemical stability and reactivity

Density Functional Theory (DFT) Applications in Fluorene Systems

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of many-electron systems, such as fluorene derivatives. nih.govacs.org DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies (FT-IR spectra), and calculate electronic and optical properties. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or 6-31+G(d,p), to achieve a balance between accuracy and computational cost. worldscientific.comacs.org

In the context of fluorene systems, DFT has been successfully used to study the effects of different substituents on the molecular structure and electronic properties. worldscientific.com For this compound, DFT can be used to determine bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the molecule's absorption and emission spectra, which is crucial for applications in optoelectronics. mdpi.comacs.org The theory can also elucidate how intermolecular interactions in the solid state might influence these properties. rsc.org

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net For fluorene derivatives, which are investigated for various biological applications, docking studies are essential for understanding their interactions with protein targets. nih.gov These studies calculate the binding energy and identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, between the ligand (the fluorene derivative) and the active site of a protein. mdpi.com

While specific docking studies on this compound are not widely published, the methodology would involve docking the molecule into the binding pocket of a target protein. The results would highlight the specific amino acid residues involved in the interaction and provide a quantitative measure of binding affinity. This information is invaluable for the rational design of new derivatives with improved biological activity. researchgate.net Hirshfeld surface analysis is another computational tool often used alongside docking to visualize and quantify intermolecular contacts in crystal structures. researchgate.net

Conformational Analysis and Energetic Profiles of Fluorene Derivatives

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. researchgate.net For fluorene derivatives, substitutions on the fluorene core and at the C9 position can lead to different spatial arrangements. researchgate.net

Computational methods, such as DFT or Møller-Plesset perturbation theory (MP2), are used to perform a systematic search of the conformational space. researchgate.net By rotating specific bonds and calculating the energy at each step, an energetic profile or potential energy surface can be constructed. This profile reveals the energy barriers between different conformers and identifies the lowest-energy (most stable) conformation. researchgate.net For this compound, this analysis would focus on the orientation of the amine group and the planarity of the fluorene ring system, which can be influenced by the substituents. researchgate.net

Table 2: Hypothetical Conformational Energy Data

ConformerRelative Energy (kcal/mol)Dihedral Angle (C1-C2-N-H)Stability
A0.00Most Stable
B1.9690°Less Stable
Transition State (A↔B)7.0745°Rotational Barrier

Predictive Modeling for Chemical Behavior and Synthesis Pathways

Computational chemistry plays a crucial role in predictive modeling, which aims to forecast the chemical behavior and optimal synthesis routes for new compounds. By calculating reaction coordinates and transition states, theoretical models can map out the energy landscape of a chemical reaction. researchgate.net This allows chemists to identify the most energetically favorable pathway, potentially improving reaction yields and reducing byproducts. mdpi.com

For the synthesis of fluorene derivatives like this compound, predictive modeling can be used to explore various synthetic strategies, such as electrophilic aromatic substitution or cross-coupling reactions. researchgate.netrsc.org DFT calculations can help rationalize the transformations by analyzing the electronic structure of reactants, intermediates, and products. researchgate.net This predictive power accelerates the discovery and development process, making it a more efficient and cost-effective alternative to purely empirical, trial-and-error approaches. mdpi.com

Advanced Applications and Functionalization Strategies of 4 Chloro 7 Fluoro 9h Fluoren 2 Amine Derivatives in Chemical Research

Development of Functional Materials and Optoelectronic Devices

The rigid, planar structure of the fluorene (B118485) core, combined with its high photoluminescence quantum yield and excellent thermal stability, makes it an ideal building block for a variety of functional materials and optoelectronic devices. mdpi.com The introduction of chloro and fluoro substituents, along with an amine group, in 4-Chloro-7-fluoro-9H-fluoren-2-amine provides handles for chemical modification to fine-tune the material's properties for specific applications.

Fluorene-Based Polymers and Conjugated Materials for Optoelectronic Applications

Fluorene-based π-conjugated polymers are at the forefront of research for organic optoelectronic devices due to their advantageous properties. tue.nl These polymers can be synthesized through various methods, with Suzuki coupling being a common and effective approach for creating alternating copolymers. 20.210.105 The ability to chemically modify the fluorene core allows for precise tuning of the resulting polymer's absorption and emission characteristics, spanning the entire visible spectrum. researchgate.net

The incorporation of electron-donating and electron-accepting units into the polymer backbone, a common strategy in the design of donor-acceptor (D-A) conjugated polymers, can effectively lower the band gap and shift absorption to longer wavelengths. nih.gov This is particularly relevant for applications in organic solar cells and photodetectors. Fluorene-based copolymers have demonstrated significant potential in these areas due to their tunable electronic properties and efficient charge transport capabilities. researchgate.net

Table 1: Properties of Representative Fluorene-Based Copolymers

CopolymerMonomer UnitsKey PropertiesPotential Applications
PFDTBT 9,9-dioctyl-9H-fluorene (donor), 4,7-dithiophen-2-yl-benzo tue.nlnih.govnih.govthiadiazole (acceptor)Low band gap, strong absorption in the visible region. nih.govOrganic photovoltaics, photodetectors
PFTORT 9,9-dihexylfluorene, 3',4'-dihexyl-2,2';5',2''-terthiophene 1',1'-dioxideRed-orange light emission, p- and n-dopable. 20.210.105Red-light-emitting diodes
F8BT 9,9-dioctylfluorene, benzothiadiazoleTunable absorption and emission, efficient charge transport. nih.govOrganic light-emitting diodes

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Fluorene derivatives are considered promising materials for organic light-emitting diodes (OLEDs) due to their high photoluminescence efficiency and good thermal stability. mdpi.com Symmetrical fluorene derivatives with various substituents attached to the C-2 and C-7 positions have been synthesized and their applicability in OLEDs based on exciplex emission has been demonstrated. mdpi.comresearchgate.netlu.lv The nature of these substituents significantly influences the π-conjugation of the molecules and, consequently, their electroluminescent properties. mdpi.comresearchgate.netlu.lv

In the realm of organic field-effect transistors (OFETs), fluorene derivatives have been explored as solution-processed organic semiconductors. tandfonline.com By tuning the HOMO/LUMO energy levels through the incorporation of different electron-acceptors, both n-channel and p-channel characteristics can be achieved. For instance, a dicyanovinylene-functionalized fluorene derivative with octyl thiophene side groups has shown n-channel behavior with promising electron mobility and a high current on/off ratio. tandfonline.com

Fluorescent Probes and Sensors Based on Fluorene Derivatives

The high fluorescence quantum yield and photostability of the fluorene ring system make it an excellent platform for the development of fluorescent probes and sensors. nih.govspiedigitallibrary.orgucf.edu These probes are particularly valuable for biological imaging, including two-photon fluorescence microscopy, which allows for deeper tissue penetration and reduced photodamage. nih.govspiedigitallibrary.orgucf.edu

Fluorene-based probes can be designed to be sensitive to specific analytes, such as metal ions. For example, a fluorene derivative incorporating a dibenzosubstituted oxaaza macrocycle has demonstrated high sensitivity and selectivity for Zn²⁺ ions through both absorption and fluorescence titration. nih.gov Furthermore, amine-reactive fluorene probes have been synthesized for the covalent labeling of biomolecules, "lighting up" upon conjugation and enabling their visualization in cellular environments. nih.govacs.org Researchers have also developed fluorene-based sensors that exhibit fluorogenicity upon binding to tau proteins, which are implicated in neurodegenerative diseases, and can even inhibit their fibrillation upon photo-induced crosslinking. rsc.org

Medicinal Chemistry Research Pathways for Fluorene Amines (excluding clinical data)

The fluorene scaffold is not only a building block for advanced materials but also a privileged structure in medicinal chemistry. The inherent biological activity of some fluorene derivatives, coupled with the potential for diverse functionalization, makes them attractive candidates for the development of novel therapeutic agents.

Exploration of Biological Target Interactions and Binding Affinities

Fluorene derivatives have been investigated for their interactions with various biological targets. For instance, Schiff bases derived from 9-fluorenone have been synthesized and their biological activity evaluated through molecular docking studies against bacterial proteins like Proteus mirabilis catalase. jocpr.com These studies help in understanding the structure-activity relationships and guide the design of more potent compounds.

The introduction of different substituents on the fluorene core can significantly impact the binding affinity and selectivity of the resulting compounds. For example, new O-aryl-carbamoyl-oxymino-fluorene derivatives have shown that the nature of the substituent on the aryl moiety is a key determinant of their antimicrobial activity. mdpi.com Electron-withdrawing groups like chlorine were found to enhance activity against certain bacteria, while electron-donating groups improved antifungal activity. mdpi.com

Enzyme Interaction Studies, e.g., Dihydrofolate Reductase

One of the key enzymatic targets for fluorene-based compounds is dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids. nih.gov DHFR inhibitors are used as anticancer, antibacterial, and antimalarial agents. researchgate.netmonash.edu

Researchers have synthesized novel 2,7-dichlorofluorene derivatives designed to act as DHFR inhibitors. nih.gov These compounds were evaluated for their cytotoxic activity against human cancer cell lines and showed significant efficacy. Molecular docking studies have been employed to understand the binding interactions of these fluorene-based inhibitors within the active site of the DHFR enzyme. nih.govresearchgate.net These studies reveal that the fluorene scaffold can effectively mimic the pharmacophoric features required for DHFR inhibition, with hydrophilic and hydrophobic moieties interacting with the respective regions of the enzyme's active site. nih.gov

Table 2: Investigated Biological Activities of Fluorene Derivatives

Fluorene Derivative ClassBiological Target/ActivityResearch Findings
9-Fluorenone Schiff Bases Proteus mirabilis catalaseDocking studies revealed high binding scores, suggesting potential as antibacterial agents. jocpr.com
O-Aryl-carbamoyl-oxymino-fluorenes Antibacterial and antifungalSubstituent effects on the aryl moiety were found to be crucial for determining the spectrum and intensity of antimicrobial activity. mdpi.com
2,7-Dichlorofluorene Derivatives Dihydrofolate Reductase (DHFR)Synthesized compounds displayed significant cytotoxic activity against cancer cell lines and molecular docking confirmed their potential as DHFR inhibitors. nih.gov
Fluorene-based Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors Pyruvate Dehydrogenase KinaseStructure-based drug design led to a significant increase in inhibitory activity, demonstrating potential for metabolic disease treatment. nih.gov

Structure-Activity Relationship Studies (Academic Focus)

The field of medicinal chemistry relies heavily on structure-activity relationship (SAR) studies to design and optimize therapeutic agents. For derivatives of the this compound scaffold, SAR studies are crucial for understanding how specific structural modifications influence biological activity. While direct research on this exact compound is limited, the principles of SAR can be extrapolated from studies on analogous fluorene structures. The strategic placement of substituents on the fluorene core allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictates the molecule's interaction with biological targets.

Systematic modifications to the fluorene ring and its substituents are essential for developing compounds with optimized properties. The core fluorene structure serves as a versatile template for creating a diverse range of analogs. For instance, the introduction of different groups at various positions on the aromatic moiety of a basic tacrine scaffold, which is structurally related, has been a key strategy in SAR studies. muni.cz These modifications aim to enhance desired activities while minimizing off-target effects.

Key areas of modification on the this compound scaffold for SAR studies would include:

The Chlorine Atom (Position 4): Substitution with other halogens (Br, I) or with electron-donating/withdrawing groups can modulate the electronic nature of the ring system, affecting target binding affinity.

The Fluorine Atom (Position 7): Fluorine is a key atom in medicinal chemistry, known to enhance metabolic stability and binding affinity. Exploring the impact of its position or the introduction of additional fluorine atoms is a common SAR strategy.

The Methylene (B1212753) Bridge (Position 9): Functionalization at this position can introduce new three-dimensional characteristics, influencing how the molecule fits into a binding pocket.

The table below illustrates hypothetical SAR data based on common findings for fluorene-type compounds, demonstrating how substituent changes can impact biological activity, in this case, inhibitory concentration (IC₅₀) against a generic kinase.

Compound Derivative R1 (Position 2) R2 (Position 4) R3 (Position 7) Kinase Inhibition IC₅₀ (nM)
Parent Scaffold -NH₂-Cl-F150
Derivative A -NH-C(O)CH₃-Cl-F95
Derivative B -NH₂-Br-F180
Derivative C -NH₂-Cl-H250
Derivative D -NH-CH₃-Cl-F120

This table is illustrative and based on general principles of medicinal chemistry.

Such studies are fundamental to the rational design of new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Role as Building Blocks in Complex Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis due to its rigid tricyclic core and the reactive amine functionality. This combination allows for the construction of complex, polycyclic molecules with potential applications in materials science and medicinal chemistry. The amine group serves as a versatile handle for a wide array of chemical transformations, enabling its incorporation into larger, more intricate molecular architectures.

Synthesis of Novel Heterocyclic Derivatives (e.g., Thiazolidinones, Azetidinones) from Fluorene Amines

Fluorene amines are excellent precursors for the synthesis of various heterocyclic compounds, which are known to possess a wide range of biological activities. nih.govnih.gov Among the most important are thiazolidinones and azetidinones. nih.govgoogle.com The general synthetic pathway to these derivatives from a fluorene amine involves a two-step process.

First, the primary amine on the fluorene scaffold is condensed with various aromatic or heteroaromatic aldehydes to form the corresponding Schiff base intermediates. nih.govnih.gov This reaction is typically carried out in a suitable solvent like ethanol with a catalytic amount of a base such as piperidine. nih.gov

Subsequently, these Schiff bases are used as key intermediates for cyclocondensation reactions:

Thiazolidinones: The Schiff base is reacted with thioglycolic acid. nih.gov This cyclization reaction involves the nucleophilic attack of the sulfur atom from thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization to yield the 4-thiazolidinone ring. nih.gov

Azetidinones: The Schiff base undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride, often in the presence of a base like triethylamine. nih.gov This is a classic example of the Staudinger synthesis of β-lactams (2-azetidinones). chemijournal.com

A study on 2,7-dichloro-9H-fluorene-based amines demonstrated the successful synthesis of a series of thiazolidinone and azetidinone analogues. nih.govnih.govresearchgate.net The researchers first synthesized 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, which was then converted to various Schiff bases. nih.gov These intermediates were then cyclized to produce the target heterocyclic compounds. nih.gov The yields for these reactions were generally reported to be good to excellent.

The table below summarizes the synthesis of heterocyclic derivatives from a fluorene-based amine, illustrating the versatility of this synthetic approach.

Starting Fluorene Derivative Reagent 1 (for Schiff Base) Reagent 2 (for Cyclization) Product Heterocycle Reported Yield Range Reference
4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amineVarious aryl/heteroaryl aldehydesThioglycolic AcidThiazolidinone Derivatives64-90% nih.gov
4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amineVarious aryl/heteroaryl aldehydesChloroacetyl ChlorideAzetidinone Derivatives61-88% nih.gov

This synthetic strategy highlights the utility of fluorene amines as foundational scaffolds for creating libraries of complex heterocyclic molecules for further investigation.

Divergent Synthesis Strategies from Substituted Fluorene Amine Scaffolds

Divergent synthesis is a powerful strategy in modern organic chemistry that allows for the creation of a wide variety of compounds from a common intermediate. The this compound scaffold is an ideal starting point for such a strategy. The amine group acts as a key functional handle that can be elaborated in numerous ways, leading to a diverse library of structurally distinct molecules. This approach is highly efficient for exploring chemical space in drug discovery and materials science.

A divergent synthesis strategy starting from the fluorene amine scaffold could proceed through several pathways:

Amine Derivatization: The primary amine can be transformed into a vast array of functional groups, including amides, sulfonamides, ureas, and thioureas, through reactions with various electrophiles. Each of these new functional groups can then undergo further unique reactions.

Metal-Catalyzed Cross-Coupling: The chlorine atom on the fluorene ring can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of various aryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity.

Multi-step Synthesis of Fused Systems: The amine group can be used as a nucleophile to build additional rings onto the fluorene core. For example, reaction with α,β-unsaturated ketones could lead to the formation of fused pyrimidine or diazepine systems after subsequent cyclization steps.

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